![molecular formula C5H14ClNO B1446840 Ethyl(2-methoxyethyl)amine hydrochloride CAS No. 850335-59-0](/img/structure/B1446840.png)
Ethyl(2-methoxyethyl)amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Ethyl(2-methoxyethyl)amine hydrochloride involves the reaction of ethylamine and 2-methoxyethanol with hydrochloric acid. This process is similar to the synthetic process of 2-dimethylaminoethyl chloride hydrochloride, which involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis
Amines, such as Ethyl(2-methoxyethyl)amine hydrochloride, are known for their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Scientific Research Applications
Organic Synthesis
Ethyl(2-methoxyethyl)amine hydrochloride is often used as a building block in organic synthesis. Its structure allows it to act as a nucleophile in various reactions, making it valuable for constructing complex organic compounds. For example, it can be used to synthesize amides by reacting with carboxylic acids .
Phase-Transfer Catalysis
This compound can serve as a phase-transfer catalyst. In this role, it facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions that are otherwise slow or do not proceed because the reactants are in different phases .
Polymer Chemistry
The amine functionality of Ethyl(2-methoxyethyl)amine hydrochloride makes it a candidate for initiating polymerization reactions or for modifying polymers. It can be used for the chemical modification of α-acrylated cross-linked polymers via aza-Michael addition .
Mechanism of Action
Mode of Action
It is known to be used as a reactant in various chemical reactions, such as the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides .
Biochemical Pathways
It is known to be used in the synthesis of amides by reacting with carboxylic acids . It can also be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .
Result of Action
As a reactant in various chemical reactions, it likely contributes to the formation of the final products of these reactions .
Safety and Hazards
Ethyl(2-methoxyethyl)amine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, inhalation (Category 4), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system .
properties
IUPAC Name |
N-ethyl-2-methoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCSUFIUOHCVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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